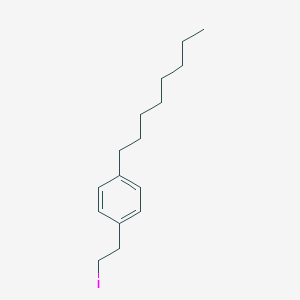

1-(2-碘乙基)-4-辛基苯

描述

Synthesis Analysis

The synthesis of compounds structurally similar to 1-(2-Iodoethyl)-4-octylbenzene often involves catalytic processes and the formation of C-C and C-O bonds. For example, iodobenzene-catalyzed 1,2-olefin functionalization has been demonstrated to achieve complex bicyclic structures through C-C and C-O bond formation, utilizing electron-rich aromatic groups and vinylogous esters (Ngatimin et al., 2013). Additionally, the reaction of 1,3,5-tri-tert-butylbenzene with specific reagents in various solvents leads to the substitution of alkyl groups on the aromatic ring, forming iodo derivatives (Nguen et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds reveals insights into the steric and electronic effects influencing their properties. For instance, the synthesis and structural analysis of bulky 1,4-diiodo-2,3,5,6-tetraarylbenzenes have shown interesting distortions due to steric pressures, which could influence the reactivity and physical properties of 1-(2-Iodoethyl)-4-octylbenzene (Shah et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving iodobenzenes, such as the iodobenzene-catalyzed preparation of specific structures, highlight the reactivity of iodine-containing compounds. These reactions often result in the formation of complex structures with significant yields, showcasing the potential chemical versatility of 1-(2-Iodoethyl)-4-octylbenzene (Moroda & Togo, 2008).

Physical Properties Analysis

The physical properties of a compound are crucial for its application in material science and synthesis. For 1-(2-Iodoethyl)-4-octylbenzene, understanding its melting point, solubility, and crystalline structure would be essential for its practical use. Although specific data on 1-(2-Iodoethyl)-4-octylbenzene was not found, analogous compounds provide a basis for understanding potential physical characteristics.

Chemical Properties Analysis

The chemical properties of 1-(2-Iodoethyl)-4-octylbenzene, such as its reactivity towards nucleophilic substitution, oxidation, and its potential to participate in catalytic cycles, are influenced by its iodine and alkyl functional groups. Studies on similar iodine-containing aromatic compounds offer insights into reaction mechanisms and the influence of substitution patterns on reactivity (Yamamoto et al., 2006).

科学研究应用

卤代反应中的催化:1-(2-碘乙基)-4-辛基苯用作多烷基苯的环卤代反应中的催化剂,有助于制备高产率的混合卤代化合物 (Bovonsombat 和 Mcnelis,1993 年).

免疫调节剂的合成:辛基苯衍生物 6,一种相关化合物,是免疫抑制剂 FTY720 制备的关键组成部分,该抑制剂正在进行人类临床 III 期试验 (Seidel、Laurich 和 Fürstner,2004 年).

庞大苯和芳基的合成:结构上可能相似的化合物,如 1,4-二碘-2,3,5,6-四苯基苯,已被合成,作为一系列具有有趣结构的庞大苯和芳基 (Shah 等人,2003 年).

氧杂双环[3.2.1]辛烷和[4.2.1]壬烷的合成:碘苯催化的 1,2-烯烃官能化提供了一条从市售的 3-烷氧基环己烯-2-酮合成这些化合物的途径 (Ngatimin 等人,2013 年).

有机催化合成:使用 1-碘-4-硝基苯和oxone 有机催化合成 2-取代苯并噁唑和苯并噻唑,证明了类似化合物的官能化潜力 (Alla、Sadhu 和 Punniyamurthy,2014 年).

多态性中的卤素键合:1-碘-3,5-二硝基苯和 1,4-二氮杂双环[2.2.2]辛烷共晶体中的分级卤素键合突出了类似化合物在多态性研究中的作用 (Raatikainen 和 Rissanen,2009 年).

属性

IUPAC Name |

1-(2-iodoethyl)-4-octylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25I/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)13-14-17/h9-12H,2-8,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURZVKRFVMTWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441591 | |

| Record name | 1-(2-Iodoethyl)-4-octylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Iodoethyl)-4-octylbenzene | |

CAS RN |

162358-07-8 | |

| Record name | 1-(2-Iodoethyl)-4-octylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-dichloro-1H-imidazo[4,5-c]pyridine](/img/structure/B19425.png)

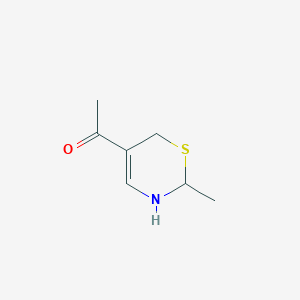

![6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B19439.png)